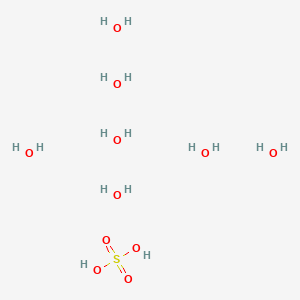![molecular formula C42H28N4 B12583987 1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine CAS No. 608145-70-6](/img/structure/B12583987.png)
1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is a complex organic compound that features a phthalazine core with two pyridinyl-biphenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl-pyridine moieties. These moieties are then linked to the phthalazine core through further coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.
Applications De Recherche Scientifique
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(pyridin-4-yl)biphenyl: Similar structure but lacks the phthalazine core.
2,2’-Bipyridine: A simpler compound with two pyridine rings connected by a single bond.
1,10-Phenanthroline: Contains a similar nitrogen heterocycle but with a different arrangement.
Uniqueness
1,4-Bis[2’-(pyridin-2-yl)[1,1’-biphenyl]-4-yl]phthalazine is unique due to its combination of a phthalazine core with biphenyl-pyridine groups, providing distinct electronic and steric properties that are not present in simpler analogs .
Propriétés
Numéro CAS |
608145-70-6 |
|---|---|
Formule moléculaire |
C42H28N4 |
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
1,4-bis[4-(2-pyridin-2-ylphenyl)phenyl]phthalazine |
InChI |
InChI=1S/C42H28N4/c1-3-13-35(39-17-7-9-27-43-39)33(11-1)29-19-23-31(24-20-29)41-37-15-5-6-16-38(37)42(46-45-41)32-25-21-30(22-26-32)34-12-2-4-14-36(34)40-18-8-10-28-44-40/h1-28H |
Clé InChI |
ZXRBIQIYTRKZAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)C6=CC=CC=C6C7=CC=CC=N7)C8=CC=CC=N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)
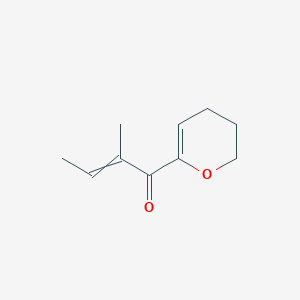
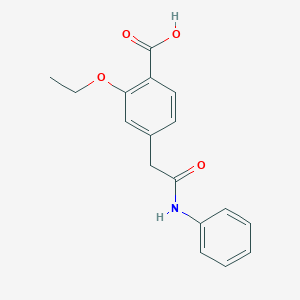
![5H-Benzo[a]phenoxazin-5-one, 9-(dimethylamino)-3-(2-propynyloxy)-](/img/structure/B12583935.png)
silane](/img/structure/B12583937.png)
![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)
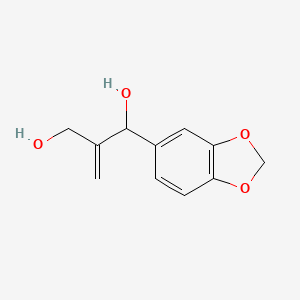

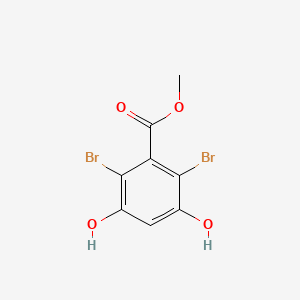

![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
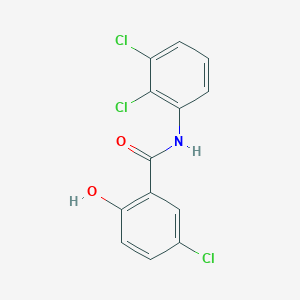
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
